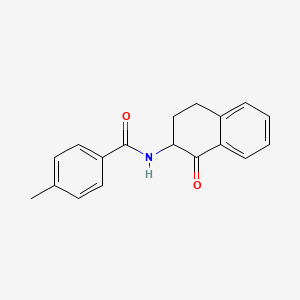
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide
説明
The compound "4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide" is a benzamide derivative with a naphthalene moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene-based benzamide compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of naphthalene-based benzamide derivatives typically involves acylation reactions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods suggest that the compound of interest could also be synthesized through a similar acylation strategy, possibly involving a methyl-substituted benzene carboxylic acid and a naphthalene derivative with an amine group.
Molecular Structure Analysis
The molecular structure of naphthalene-based benzamide compounds has been characterized using various techniques such as X-ray single crystallography , FTIR, NMR, and single crystal X-ray diffraction (XRD) . The detailed molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of "4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide" to determine its conformation and stability.
Chemical Reactions Analysis
The reactivity of naphthalene-based benzamide compounds can be influenced by the presence of substituents. For example, a benzamide derivative with a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound of interest may also exhibit specific reactivity patterns, especially in the presence of certain stimuli or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. The stability of molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis . The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule . These properties, including solubility, thermal stability, and electronic properties, would be relevant to the compound of interest and could be inferred based on the behavior of similar naphthalene-based benzamide compounds.
科学的研究の応用
Plastic Scintillators and Luminescent Materials
Research has explored the scintillation properties of plastic scintillators based on polymethyl methacrylate, highlighting the potential of various luminescent dyes and solvents for enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This includes studies on the replacement of conventional solvents with alternatives that improve these characteristics, pointing towards applications in radiation detection and optical materials (Salimgareeva & Kolesov, 2005).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance in supramolecular chemistry, leveraging their simple structure and supramolecular self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly into nanometer-sized structures and multivalent nature for biomedical applications exemplifies the versatility of this chemical class (Cantekin, de Greef, & Palmans, 2012).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives are recognized for their anticorrosive properties, attributed to their ability to form strong chelating complexes with metallic atoms. These compounds act as efficient anticorrosive materials in various metal/electrolyte systems, demonstrating their potential in industrial applications to protect metals from corrosion (Verma, Ebenso, Quraishi, & Rhee, 2021).
Genotoxicity Studies
Investigations into the genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, have provided insights into its effects on gene mutations and clastogenic responses. This research is crucial for understanding the safety and environmental impact of naphthalene derivatives, with implications for their use in industrial processes (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Heterocyclic Chemistry and Medicinal Applications
Naphthalimide compounds, with their nitrogen-containing aromatic heterocycles, exhibit extensive potential in medicinal applications. Some derivatives have entered clinical trials as anticancer agents, while others show promise as antibacterial, antifungal, and antiviral agents. The research underscores the significance of naphthalimide derivatives in developing new therapeutics (Gong, Addla, Lv, & Zhou, 2016).
特性
IUPAC Name |
4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20/h2-9,16H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOOPFVXPVWCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322135 | |
| Record name | 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide | |
CAS RN |
5765-25-3 | |
| Record name | 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



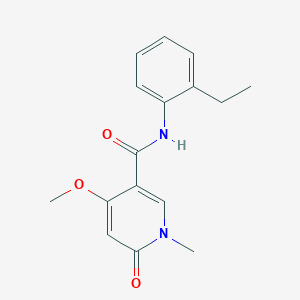
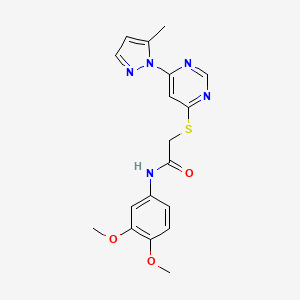
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)

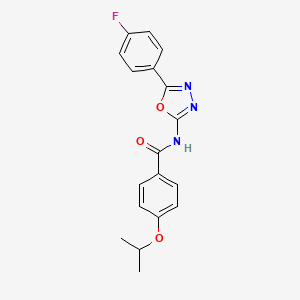

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
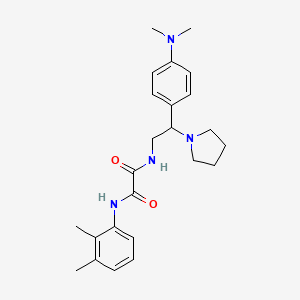
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
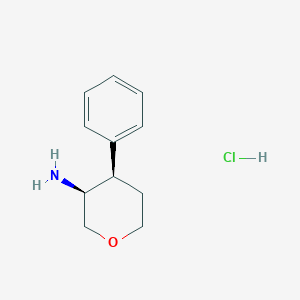
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
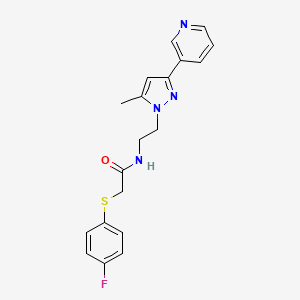
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)